molecular formula C16H10N2O6 B2557817 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate CAS No. 313258-78-5

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate

Cat. No. B2557817
CAS RN: 313258-78-5
M. Wt: 326.264
InChI Key: ZZTNZPJPJMFVIH-UHFFFAOYSA-N
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Description

The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate, was obtained by alkylation of the corresponding N-oxide . Another study reported the synthesis of 3,3-disubstituted isoindolinones by cascade reactions of 2-acylbenzonitriles with several nucleophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, the crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was reported to be photostable in the crystal .

Scientific Research Applications

Synthesis and Polymer Applications

A study by Faghihi et al. (2010) focused on the synthesis and characterization of new optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines. These polyamides exhibited high solubility in polar organic solvents, a desirable trait for materials used in high-performance applications (Faghihi, Absalar, & Hajibeygi, 2010).

Organic Synthesis and Reactivity

J. Fetter et al. (1989) explored the reactivity of p-nitrobenzyl (1-oxoisoindolin-2-yl)(triphenylphosphoranediyl)acetate with acetic anhydride–sulphoxide reagents, demonstrating the formation of various derivatives through this reaction. This study contributes to the understanding of reaction mechanisms involving nitrobenzyl and isoindolin-2-yl compounds (Fetter, Lempert, Kajtár-Peredy, & Tamás, 1989).

Magnetic Properties and Material Science

Research by Megumi Tanaka et al. (1998) on the synthesis and magnetic properties of stable organic triradicals with quartet ground states, consisting of different nitroxide radicals, provides insights into the electronic and magnetic characteristics of materials incorporating 4-nitro-1,3-dioxoisoindolin-2-yl derivatives. Such studies are crucial for developing new materials with potential applications in electronics and information storage (Tanaka, Matsuda, Itoh, & Iwamura, 1998).

Antimicrobial Applications

A study by A. Bedair et al. (2006) on the preparation of 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, demonstrated promising antimicrobial activities. This highlights the potential use of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate derivatives in developing new antimicrobial agents (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, the compound 1,3-Dioxoisoindolin-2-yl acetate was reported to have Hazard Statements H228-H315-H319 .

Future Directions

The future directions for the study of similar compounds could include further investigations into their biological activities and therapeutic potential . For instance, it was suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9(19)24-11-7-5-10(6-8-11)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTNZPJPJMFVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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